molecular formula C12H6BrFN2O2S B11503747 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B11503747
M. Wt: 341.16 g/mol
InChI Key: ZLISIWYLJOYUJK-UHFFFAOYSA-N
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Description

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the benzothiazole ring, followed by the introduction of the furan-2-carboxamide moiety. Reaction conditions may vary, but common reagents include brominating agents, fluorinating agents, and coupling reagents. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:

    5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: This compound has a similar structure but includes a thiophene ring instead of a furan ring.

    6-fluoro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core but differ in the substituents attached to the core.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H6BrFN2O2S

Molecular Weight

341.16 g/mol

IUPAC Name

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H6BrFN2O2S/c13-10-4-3-8(18-10)11(17)16-12-15-7-2-1-6(14)5-9(7)19-12/h1-5H,(H,15,16,17)

InChI Key

ZLISIWYLJOYUJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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